

Spectroscopic data of 5-Chlorothiophene-2-sulfonyl chloride

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Compound of Interest

Compound Name: 5-Chlorothiophene-2-sulfonyl chloride

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An In-Depth Technical Guide to the Spectroscopic Characterization of **5-Chlorothiophene-2-sulfonyl chloride**

Introduction: Elucidating the Molecular Signature

5-Chlorothiophene-2-sulfonyl chloride is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds.^{[1][2]} Its utility stems from the reactive sulfonyl chloride moiety and the specific substitution pattern on the thiophene ring. Accurate and comprehensive characterization of this compound is paramount to ensure purity, confirm identity, and understand its reactivity in downstream applications. This guide provides an in-depth analysis of the core spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS)—that collectively define the molecular fingerprint of **5-Chlorothiophene-2-sulfonyl chloride** (CAS: 2766-74-7, Molecular Formula: C₄H₂Cl₂O₂S₂).^{[3][4]} We will delve into not just the data itself, but the underlying chemical principles that give rise to the observed spectra, offering a framework for researchers to confidently interpret their own analytical results.

Caption: Molecular Structure of **5-Chlorothiophene-2-sulfonyl chloride**.

¹H NMR Spectroscopy: Probing the Aromatic Protons

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy provides precise information about the electronic environment of the hydrogen atoms in a molecule. For **5-Chlorothiophene-2-sulfonyl chloride**, the spectrum is characteristically simple, showing two signals corresponding to the two protons on the thiophene ring.

Data Summary

Proton Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-3	~7.6	Doublet (d)	~4.0 - 4.4
H-4	~7.2	Doublet (d)	~4.0 - 4.4

Note: Exact chemical shifts can vary slightly based on the solvent and spectrometer frequency.

Expert Interpretation

The thiophene ring contains two vicinal protons at the C-3 and C-4 positions. Their mutual interaction results in both signals appearing as doublets, with a typical coupling constant ($^3\text{J}_{\text{HH}}$) of approximately 4.0-4.4 Hz. The distinct downfield chemical shifts are a direct consequence of the electron-withdrawing nature of the substituents. The sulfonyl chloride (-SO₂Cl) group at C-2 is a powerful electron-withdrawing group, significantly deshielding the adjacent proton (H-3) and shifting it further downfield (~7.6 ppm). The chlorine atom at C-5 also exerts an electron-withdrawing effect, influencing H-4. This clear separation and distinct multiplicity provide unambiguous confirmation of the 2,5-substitution pattern on the thiophene ring.[5]

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **5-Chlorothiophene-2-sulfonyl chloride** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[6]
- Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[6]

- Instrumentation: Acquire the ^1H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

^{13}C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy complements the ^1H NMR data by providing a map of the carbon framework. For this molecule, four distinct signals are expected for the four carbons of the thiophene ring.

Data Summary

Carbon Position	Expected Chemical Shift (δ) ppm
C-2	~140 - 145
C-3	~128 - 132
C-4	~126 - 130
C-5	~135 - 140

Note: Specific experimental data for ^{13}C NMR is less commonly published in open databases; these are expert-estimated ranges based on the analysis of similar thiophene derivatives.[\[7\]](#)[\[8\]](#)

Expert Interpretation

The chemical shifts of the carbon atoms are highly sensitive to the attached functional groups.

- C-2 and C-5: These carbons are directly bonded to the strongly electron-withdrawing $-\text{SO}_2\text{Cl}$ and $-\text{Cl}$ groups, respectively. This causes them to be significantly deshielded and appear furthest downfield. The carbon bearing the sulfonyl chloride (C-2) is typically expected to be the most downfield of the four.
- C-3 and C-4: These carbons are protonated and appear at higher field strengths compared to the substituted carbons. Their chemical shifts are influenced by the adjacent substituents, leading to distinct signals that confirm the overall structure.

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ^1H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ^{13}C .
- Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer equipped for ^{13}C detection.
- Acquisition Parameters:
 - Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
 - Set a wider spectral width (e.g., 0-200 ppm).
 - Increase the number of scans significantly (e.g., 1024 or more) to compensate for the low sensitivity of the ^{13}C nucleus.
 - A longer relaxation delay (e.g., 2-5 seconds) may be required for full quantitative analysis, especially for the non-protonated carbons.

- Data Processing: Process the data similarly to the ^1H NMR spectrum, applying Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.^[9] The IR spectrum of **5-Chlorothiophene-2-sulfonyl chloride** is dominated by strong absorptions from the sulfonyl chloride group.

Data Summary

Wavenumber Range (cm ⁻¹)	Vibrational Mode	Expected Intensity
1380 - 1340	SO ₂ asymmetric stretch	Strong
1190 - 1160	SO ₂ symmetric stretch	Strong
3100 - 3000	C-H stretch (aromatic)	Medium to Weak
1550 - 1450	C=C stretch (aromatic ring)	Medium
~750	C-Cl stretch	Strong
600 - 500	S-Cl stretch	Strong

Reference values are based on typical ranges for sulfonyl chlorides and substituted thiophenes.^{[9][10][11]}

Expert Interpretation

The most diagnostic peaks in the spectrum are the two intense bands corresponding to the sulfonyl group. The asymmetric stretch appears at a higher frequency (~1370 cm⁻¹) while the symmetric stretch is found at a lower frequency (~1170 cm⁻¹).^[9] The presence of these two strong absorptions is compelling evidence for the -SO₂Cl moiety. Additional bands confirm the aromatic thiophene core, including weak C-H stretches above 3000 cm⁻¹ and C=C ring

stretching vibrations in the 1550-1450 cm^{-1} region. The C-Cl and S-Cl stretching vibrations are typically found in the fingerprint region at lower wavenumbers.

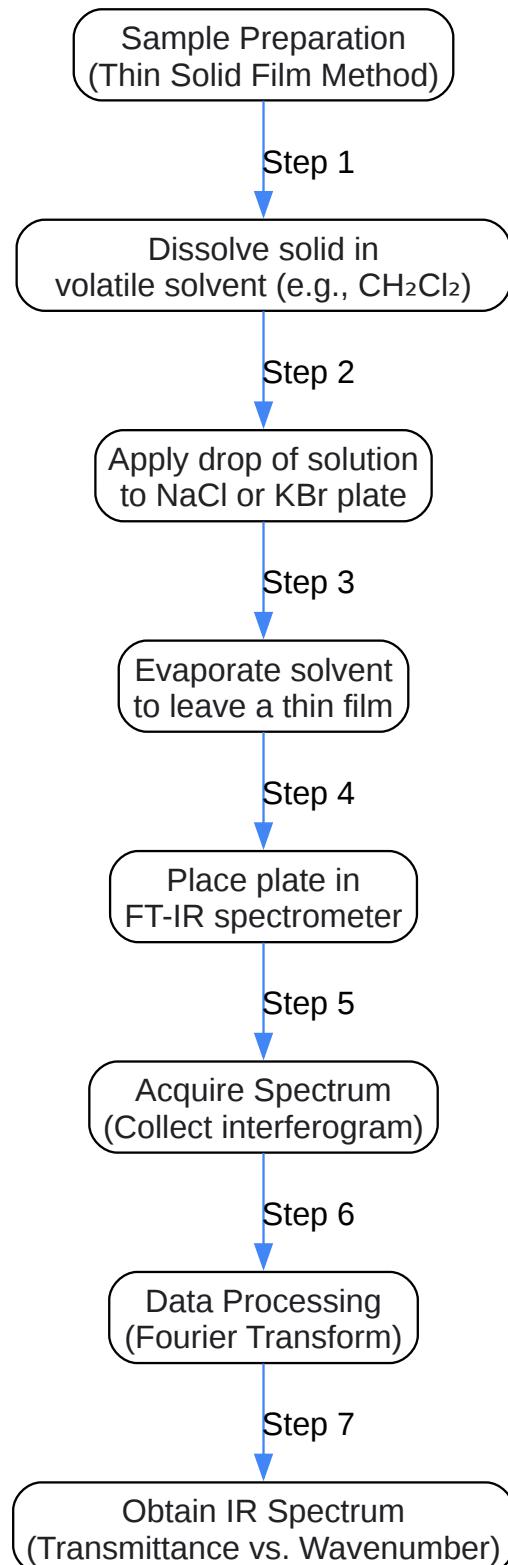


Figure 2. Experimental Workflow for FT-IR Analysis

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Caption: A typical workflow for acquiring an FT-IR spectrum of a solid sample.[12]

Experimental Protocol: FT-IR Spectroscopy (Thin Film Method)

- Preparation: Place a small amount (~1-2 mg) of the solid sample in a small vial. Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid.[12]
- Film Deposition: Using a pipette, transfer one or two drops of the solution onto the surface of a clean, dry salt plate (NaCl or KBr).
- Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood, which will leave a thin, even film of the solid compound on the plate.[12]
- Background Scan: Place the clean, empty salt plate (or use the instrument's empty sample compartment) to run a background spectrum.
- Sample Scan: Place the salt plate with the sample film into the spectrometer's sample holder.
- Acquisition: Acquire the infrared spectrum, typically over a range of 4000 to 400 cm^{-1} . Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural fragments of a compound.[13] It is the definitive method for confirming the molecular formula.

Data Summary

m/z (mass/charge)	Interpretation
216 / 218 / 220	Molecular Ion $[M]^+$ cluster ($C_4H_2^{35}Cl_2O_2S_2$ / etc.)
181 / 183	Fragment $[M - Cl]^+$ cluster
118 / 120	Fragment $[C_4H_2^{35}ClS]^+$ cluster (Chlorothiophenyl cation)

Data derived from NIST Mass Spectrometry Data Center.[\[14\]](#)

Expert Interpretation

The mass spectrum of **5-Chlorothiophene-2-sulfonyl chloride** displays a highly characteristic molecular ion cluster. Due to the natural isotopic abundance of chlorine ($^{35}Cl:^{37}Cl \approx 3:1$) and sulfur ($^{32}S:^{34}S \approx 95:4.2$), the molecular ion peak is not a single line but a cluster of peaks. The most abundant peak in this cluster will be at m/z 216 (for the $C_4H_2^{35}Cl_2O_2^{32}S_2$ isotopologue). The relative intensities of the M, M+2, and M+4 peaks provide a unique signature confirming the presence of two chlorine atoms.

Common fragmentation pathways involve the loss of a chlorine radical from the sulfonyl chloride group, resulting in a fragment cluster around m/z 181 ($[M - Cl]^+$). Further fragmentation can lead to the loss of SO_2 to give the chlorothiophenyl cation fragment around m/z 118. These fragmentation patterns are consistent with the assigned structure.

Experimental Protocol: Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the compound (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- GC Method:
 - Injector: Set to a temperature of ~250°C. Inject a small volume (e.g., 1 μ L) of the sample solution.

- Column: Use a standard non-polar capillary column (e.g., DB-5ms).
- Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10-20°C/min) up to a final temperature of ~280°C to ensure elution of the compound.
- MS Method:
 - Ionization: Use standard Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Scan a mass range that includes the expected molecular weight (e.g., m/z 40-300).
 - Detector: The detector will record the abundance of ions at each m/z value.
- Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion cluster and key fragment ions.

Conclusion

The combination of ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating dataset for the characterization of **5-Chlorothiophene-2-sulfonyl chloride**. NMR spectroscopy confirms the precise arrangement of atoms and the substitution pattern on the thiophene ring. IR spectroscopy provides unequivocal evidence for the critical sulfonyl chloride functional group. Finally, mass spectrometry confirms the molecular weight and elemental composition through its distinct isotopic pattern. Together, these techniques form the cornerstone of quality control and structural verification for this important chemical intermediate.

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